2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid
CAS No.: 18634-96-3
Cat. No.: VC2942335
Molecular Formula: C14H19NO5
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18634-96-3 |
|---|---|
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | 4-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
| Standard InChI | InChI=1S/C14H19NO5/c1-2-19-9-8-12(13(16)17)15-14(18)20-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17) |
| Standard InChI Key | JDQKXYKCKXFBLD-UHFFFAOYSA-N |
| SMILES | CCOCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CCOCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Introduction
Basic Chemical Properties and Structure
2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid belongs to the class of N-protected amino acids, specifically featuring a benzyloxycarbonyl (commonly known as Cbz or Z) protecting group. This protection strategy is essential in peptide synthesis and various organic transformations where selective reactivity is required.
The compound is characterized by the following key properties:
| Property | Value |
|---|---|
| CAS Number | 18634-96-3 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
The molecular structure consists of a central carbon chain with key functional groups including:
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A benzyloxycarbonyl (Cbz) group attached to an amino nitrogen
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An ethoxy group at the 4-position of the butanoic acid backbone
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A carboxylic acid terminal group
This arrangement of functional groups contributes to the compound's chemical behavior, including its solubility profile and reactivity patterns in various chemical transformations .
Structural Characteristics
The benzyloxycarbonyl group serves as a protecting group for the amine functionality, which is a common strategy in organic synthesis, particularly in peptide chemistry. This protection is crucial when selective reactivity is needed at other functional sites within the molecule. The presence of this group introduces both hydrophobic character (from the benzyl portion) and a carbamate linkage that provides specific reactivity profiles.
The ethoxy group at the 4-position adds another dimension to the compound's characteristics, likely influencing its solubility in various solvents and potentially its biological interactions. The terminal carboxylic acid group provides a site for further functionalization through esterification, amidation, or other transformations common to carboxylic acids.
Chemical Reactivity and Transformations
The reactivity of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid is primarily dictated by its functional groups, each offering distinct reaction pathways.
Carboxylic Acid Chemistry
The carboxylic acid moiety serves as a versatile handle for various transformations:
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Esterification reactions to produce corresponding esters
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Amidation to form amide derivatives
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Reduction to alcohols using appropriate reducing agents
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Decarboxylation under specific conditions
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Formation of acid chlorides, anhydrides, or other activated derivatives for subsequent transformations
Benzyloxycarbonyl Deprotection
The benzyloxycarbonyl (Cbz) protecting group can be selectively removed under various conditions:
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Catalytic hydrogenation (H₂, Pd/C) under mild conditions
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Hydrobromic acid in acetic acid
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Trifluoroacetic acid with thioanisole
This deprotection capability makes the compound valuable in sequential synthetic strategies where controlled unveiling of the amino functionality is required.
Ethoxy Group Transformations
The ethoxy functionality at the 4-position could potentially undergo:
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Cleavage to form hydroxyl derivatives
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Substitution reactions to introduce other functional groups
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Oxidation under appropriate conditions
These transformation possibilities highlight the synthetic utility of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid as a building block in more complex molecular architectures.
Applications in Research and Industry
Based on its structural features, 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid has potential applications in various research and industrial contexts.
Peptide Synthesis
As an N-protected amino acid derivative, this compound could serve as a building block in peptide synthesis, particularly when incorporation of non-standard amino acids with ethoxy functionality is desired. The benzyloxycarbonyl protection strategy is well-established in solid-phase and solution-phase peptide synthesis.
Medicinal Chemistry
The compound's structure suggests potential utility in medicinal chemistry programs:
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As a scaffold for the development of enzyme inhibitors
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In structure-activity relationship studies of bioactive molecules
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As an intermediate in the synthesis of more complex pharmaceutical candidates
Materials Science
Modified amino acids frequently serve as precursors in the development of functional materials, including:
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Self-assembling peptide materials
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Biomaterials with specific degradation profiles
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Amino acid-based polymers with tunable properties
Comparison with Structurally Related Compounds
Examining structurally related compounds helps to contextualize the properties and potential applications of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid.
Structural Analogs
Several structural analogs appear in the scientific literature:
These structural analogs share the common benzyloxycarbonyl-protected amino group but differ in their substitution patterns and backbone structures, resulting in different physical, chemical, and potentially biological properties.
Future Research Directions
Several promising research avenues could further elucidate the properties and applications of 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid:
Synthetic Methodology Development
Development of efficient, scalable synthetic routes to 2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid would enhance its accessibility for research applications. This could include:
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Green chemistry approaches with reduced environmental impact
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One-pot synthesis methodologies similar to those described for related compounds
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Enantioselective synthesis pathways if stereochemical considerations are relevant
Biological Activity Screening
Comprehensive screening of the compound's biological activities could reveal potential applications in medicinal chemistry:
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Enzyme inhibition assays
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Antimicrobial activity testing
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Cell-based assays for various therapeutic targets
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Structure-activity relationship studies with systematic modifications
Materials Applications
Exploration of the compound's utility in materials science could focus on:
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Self-assembly behavior in various solvents
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Polymer incorporation strategies
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Surface modification applications
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Biodegradable material development
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